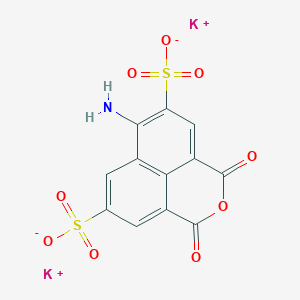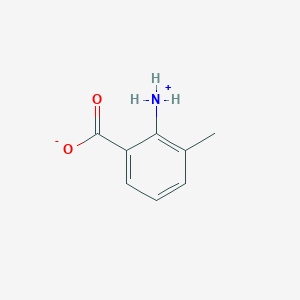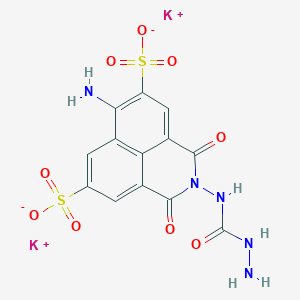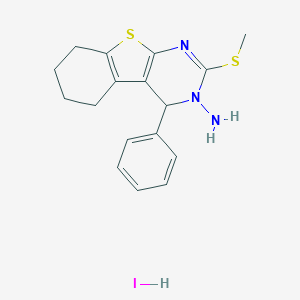![molecular formula C14H20O2 B149462 1-[4-(2-Methylpropyl)phenyl]ethyl acetate CAS No. 138948-58-0](/img/structure/B149462.png)
1-[4-(2-Methylpropyl)phenyl]ethyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-Methylpropyl)phenyl]ethyl acetate, also known as isoamyl phenylacetate, is an organic compound that belongs to the class of esters. It is commonly used in the fragrance and flavor industry due to its sweet and floral aroma, which resembles that of jasmine.
Wirkmechanismus
The mechanism of action of 1-[4-(2-Methylpropyl)phenyl]ethyl acetate is not well understood. However, it is believed to interact with olfactory receptors in the nasal cavity, which are responsible for detecting and processing odors. This interaction results in the perception of a sweet and floral aroma.
Biochemische Und Physiologische Effekte
1-[4-(2-Methylpropyl)phenyl]ethyl acetate has not been extensively studied for its biochemical and physiological effects. However, it is generally considered safe for use in food and cosmetic products. It is not known to have any significant toxicological effects or adverse reactions.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-(2-Methylpropyl)phenyl]ethyl acetate has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a popular choice for fragrance and flavor research. Additionally, it has a well-defined aroma profile, which allows for accurate and consistent results.
However, there are also limitations to its use in lab experiments. The aroma of 1-[4-(2-Methylpropyl)phenyl]ethyl acetate can be influenced by several factors, such as temperature, humidity, and pH. This can make it difficult to obtain consistent results across different experiments. Additionally, the aroma of 1-[4-(2-Methylpropyl)phenyl]ethyl acetate can be affected by other compounds present in the test sample, which can make it challenging to isolate and study its specific effects.
Zukünftige Richtungen
There are several future directions for research on 1-[4-(2-Methylpropyl)phenyl]ethyl acetate. One area of interest is the development of new synthetic methods for producing this compound. This could lead to more efficient and cost-effective production methods, as well as the development of new derivatives with unique aroma profiles.
Another area of interest is the study of the biochemical and physiological effects of 1-[4-(2-Methylpropyl)phenyl]ethyl acetate. This could lead to a better understanding of its safety and potential health benefits, as well as the development of new applications in the food and pharmaceutical industries.
Conclusion
In conclusion, 1-[4-(2-Methylpropyl)phenyl]ethyl acetate is an organic compound with a sweet and floral aroma that is commonly used in the fragrance and flavor industry. It can be synthesized through the esterification of 1-[4-(2-Methylpropyl)phenyl]ethyl acetate alcohol and phenylacetic acid and has several advantages and limitations for use in lab experiments. While its mechanism of action and biochemical and physiological effects are not well understood, there are several future directions for research on this compound that could lead to new applications and insights.
Synthesemethoden
1-[4-(2-Methylpropyl)phenyl]ethyl acetate can be synthesized through the esterification of 1-[4-(2-Methylpropyl)phenyl]ethyl acetate alcohol and phenylacetic acid. The reaction is catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid, and occurs under reflux conditions. The resulting product is then purified through distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[4-(2-Methylpropyl)phenyl]ethyl acetate has been extensively studied for its potential applications in the fragrance and flavor industry. It is commonly used as a flavoring agent in food products, such as candies, baked goods, and beverages. Additionally, it is used in the production of perfumes, soaps, and cosmetics due to its pleasant aroma.
Eigenschaften
CAS-Nummer |
138948-58-0 |
|---|---|
Produktname |
1-[4-(2-Methylpropyl)phenyl]ethyl acetate |
Molekularformel |
C14H20O2 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
1-[4-(2-methylpropyl)phenyl]ethyl acetate |
InChI |
InChI=1S/C14H20O2/c1-10(2)9-13-5-7-14(8-6-13)11(3)16-12(4)15/h5-8,10-11H,9H2,1-4H3 |
InChI-Schlüssel |
XJQCNYKZEMUABS-UHFFFAOYSA-N |
SMILES |
CC(C)CC1=CC=C(C=C1)C(C)OC(=O)C |
Kanonische SMILES |
CC(C)CC1=CC=C(C=C1)C(C)OC(=O)C |
Synonyme |
Benzenemethanol, -alpha--methyl-4-(2-methylpropyl)-, acetate (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



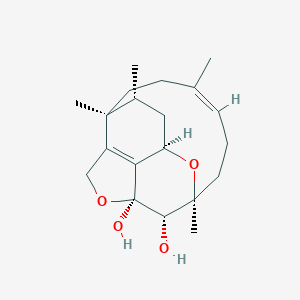
![3',6'-Bis(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy)-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one](/img/structure/B149387.png)
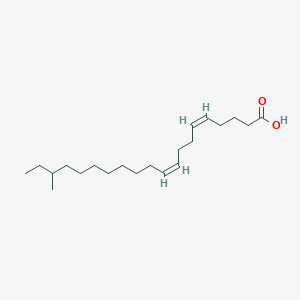
![4-[3-(Tert-butylamino)-2-hydroxypropoxy]-3-fluorobenzene-1,2-diol](/img/structure/B149396.png)
![2,8-Dimethylnaphtho[3,2,1-kl]xanthene](/img/structure/B149401.png)
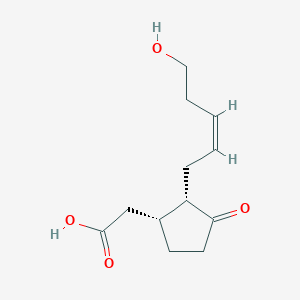
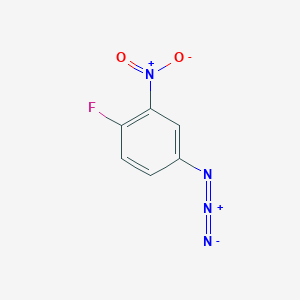
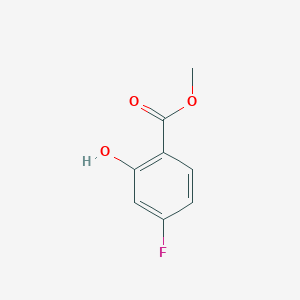
![2-[(1E)-1,3-Butadien-1-yl]aniline](/img/structure/B149416.png)
